Cas no 2139467-14-2 (2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid)

2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid
- 2139467-14-2
- EN300-1287014
- 2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid
-
- Inchi: 1S/C15H19NO4/c1-11(17)16-15(9-14(18)19)7-13(8-15)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,16,17)(H,18,19)
- InChI Key: XVEYNTFURYFSOE-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CC(CC(=O)O)(C1)NC(C)=O
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 1.4
2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287014-50mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1287014-2500mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1287014-250mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1287014-5000mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1287014-500mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1287014-1.0g |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287014-100mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1287014-10000mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1287014-1000mg |
2-[3-(benzyloxy)-1-acetamidocyclobutyl]acetic acid |
2139467-14-2 | 1000mg |
$842.0 | 2023-10-01 |
2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid
Introduction to 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid (CAS No. 2139467-14-2)
2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid, identified by the chemical compound code CAS No. 2139467-14-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of cyclic esters with an amide functional group, which makes it a versatile intermediate in the development of novel therapeutic agents. The structural framework of this molecule, featuring a cyclobutyl core substituted with a benzyloxy group and an acetamide moiety, imparts unique chemical properties that are exploitable in medicinal chemistry.
The benzyloxy substituent at the 2-3 position enhances the lipophilicity of the compound, facilitating its interaction with biological targets such as enzymes and receptors. This feature is particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for achieving efficacy and minimizing side effects. The acetamidocyclobutylacetic acid backbone provides a rigid scaffold that can be modified further to fine-tune biological activity. Such structural attributes make this compound a promising candidate for exploring new pharmacological pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The cyclobutylacetic acid moiety in 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid has been identified as a key structural element that can enhance binding affinity and selectivity towards specific biological targets. For instance, studies have shown that cyclobutyl derivatives exhibit potent inhibitory effects on certain kinases and proteases involved in disease progression. The incorporation of an acetamide group further modulates the reactivity and solubility of the molecule, making it more amenable to formulation into drug candidates.
The benzyloxy group not only improves the metabolic stability of the compound but also serves as a handle for further derivatization through nucleophilic substitution or coupling reactions. This flexibility allows chemists to explore a wide range of structural variations, enabling the optimization of pharmacological properties such as potency, selectivity, and bioavailability. In drug discovery pipelines, intermediates like 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid are often employed to generate libraries of compounds for high-throughput screening (HTS) experiments. Such libraries are instrumental in identifying lead molecules with promising therapeutic potential.
Advances in computational chemistry and molecular modeling have further accelerated the development of novel derivatives based on this scaffold. By leveraging virtual screening techniques, researchers can predict the binding modes of 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid analogs to specific protein targets, thereby guiding the design of more effective inhibitors. Additionally, green chemistry principles have been increasingly applied to improve the sustainability of synthetic routes, reducing waste and minimizing hazardous byproducts. These innovations align with global efforts to develop environmentally friendly pharmaceutical manufacturing processes.
The synthesis of 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic aromatic substitution (SNAr) for introducing the benzyloxy group, followed by cyclization and amidation steps to construct the cyclobutyl core with an acetamide functionality. Catalytic methods have been explored to enhance reaction efficiency and selectivity, particularly in late-stage functionalization steps where regioselectivity is critical.
In clinical research, derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents. For example, modifications to the acetamido moiety have led to compounds with enhanced anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. Similarly, structural variations have been investigated for their potential antitumor activity by disrupting key signaling pathways involved in cancer cell proliferation and survival. These findings underscore the importance of 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid as a building block for next-generation therapeutics.
The role of CAS No. 2139467-14-2 in academic research is also noteworthy, as it serves as a reference point for studying structural motifs that contribute to biological activity. Researchers often use this compound as a starting material or intermediate in their own investigations, leading to publications that highlight its utility across different therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies have further expanded its applications in drug discovery programs worldwide.
Looking ahead, continued exploration of 2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid and its derivatives will likely yield novel insights into disease mechanisms and innovative treatment strategies. The integration of artificial intelligence (AI) into molecular design platforms promises to accelerate this process by predicting optimal structures for biological targets with unprecedented accuracy. As such, compounds like this one represent a cornerstone of modern medicinal chemistry research.
2139467-14-2 (2-3-(benzyloxy)-1-acetamidocyclobutylacetic acid) Related Products
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)


